![molecular formula C22H20FN7O2 B2363384 (3-甲氧基苯基)(4-(3-(3-氟苯基)-3H-[1,2,3]三唑并[4,5-d]嘧啶-7-基)哌嗪-1-基)甲酮 CAS No. 923513-53-5](/img/structure/B2363384.png)

(3-甲氧基苯基)(4-(3-(3-氟苯基)-3H-[1,2,3]三唑并[4,5-d]嘧啶-7-基)哌嗪-1-基)甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

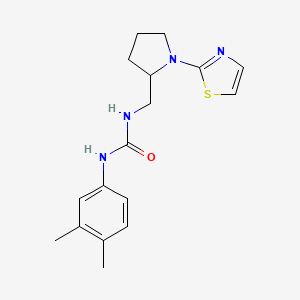

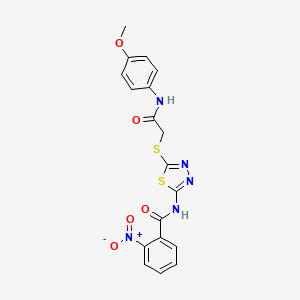

The compound “(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3-methoxyphenyl)methanone” is a derivative of the [1,2,3]triazolo[4,5-d]pyrimidine class . It has been studied for its potential inhibitory effects on USP28, a protein implicated in various cellular processes .

Synthesis Analysis

The synthesis of [1,2,3]triazolo[4,5-d]pyrimidine derivatives, including the compound , typically involves a multi-step reaction sequence . An atom-economical, one-pot, three-step cascade process engaging five reactive centers (amide, amine, carbonyl, azide, and alkyne) has been performed for the synthesis of related compounds .Molecular Structure Analysis

The molecular structure of [1,2,3]triazolo[4,5-d]pyrimidine derivatives is characterized by a unique heterocyclic scaffold . This scaffold is present in an array of pharmaceuticals and biologically important compounds, and it operates as a main pharmacophore through hydrogen-bonding and dipole interactions with biological receptors .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of [1,2,3]triazolo[4,5-d]pyrimidine derivatives are complex and involve multiple steps . The reaction sequence typically involves the engagement of multiple reactive centers, including amide, amine, carbonyl, azide, and alkyne groups .Physical And Chemical Properties Analysis

The physical and chemical properties of [1,2,3]triazolo[4,5-d]pyrimidine derivatives are influenced by their unique heterocyclic scaffold . This scaffold allows for a wide range of structural diversity, which can impact the compounds’ biological activity .科学研究应用

抗癌潜力

三唑并噻二嗪作为潜在的抗癌药物引起了人们的关注。其独特的结构使其能够与细胞靶标发生特异性相互作用。研究人员已经合成了该支架的衍生物,并评估了它们对癌细胞系的细胞毒性作用。 所讨论的化合物可能表现出有希望的抗增殖活性,使其成为进一步研究的宝贵候选药物 .

抗菌特性

三唑并噻二嗪已显示出对细菌和真菌的抗菌活性。通过改变核心支架上的取代基,研究人员可以微调化合物的功效。 该化合物与微生物酶或受体的相互作用可能导致新型抗菌药物的诞生 .

镇痛和抗炎作用

该化合物的药理学特征可能包括镇痛和抗炎特性。三唑并噻二嗪可以调节疼痛通路并减少炎症。 在动物模型或细胞实验中研究其作用可能提供宝贵的见解 .

抗氧化活性

三唑并噻二嗪可能充当抗氧化剂,保护细胞免受氧化应激。它们清除自由基的能力可能有助于整体健康。 研究人员可以通过体外实验探索该化合物的抗氧化潜力 .

酶抑制

该化合物的结构表明其具有潜在的酶抑制作用。它可能与碳酸酐酶、胆碱酯酶、碱性磷酸酶和脂肪酶等酶相互作用。 这些相互作用可能导致在各种疾病(包括神经退行性疾病和代谢性疾病)中的治疗应用 .

抗病毒特性

三唑并噻二嗪因其抗病毒活性而受到研究。通过靶向病毒酶或受体,它们可以抑制病毒复制。 研究人员可以评估该化合物对特定病毒的有效性,这可能有助于抗病毒药物的开发 .

总之,该化合物多样化的药理学活性使其成为进一步研究的迷人课题。其结构-活性关系和计算机模拟研究为药物设计和开发提供了宝贵的见解。 研究人员可以探索其在治疗各种疾病中的多功能潜力 . 🌟

作用机制

The compound “(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3-methoxyphenyl)methanone” has been found to inhibit USP28, a protein that plays a crucial role in various cellular processes . The terminal free amine group of the compound is particularly important for this inhibitory activity .

未来方向

The [1,2,3]triazolo[4,5-d]pyrimidine scaffold has shown promise in drug discovery studies against cancer cells, microbes, and various types of diseases . Future research could focus on finding new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds, which would be very useful for the discovery of new drug candidates .

属性

IUPAC Name |

[4-[3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-(3-methoxyphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20FN7O2/c1-32-18-7-2-4-15(12-18)22(31)29-10-8-28(9-11-29)20-19-21(25-14-24-20)30(27-26-19)17-6-3-5-16(23)13-17/h2-7,12-14H,8-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQMQILAEFZHTIL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC(=CC=C5)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20FN7O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-morpholin-4-ylsulfonyl-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2363301.png)

![(Z)-2-cyano-N-phenyl-3-[2-(pyridin-3-ylmethoxy)phenyl]prop-2-enamide](/img/structure/B2363303.png)

![3-((2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thio)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2363316.png)

![Tert-butyl 1-oxo-4-phenyl-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B2363317.png)

![7-bromo-2-(2,3-dimethoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2363318.png)

![3,4-dimethyl-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzenesulfonamide](/img/structure/B2363319.png)

![5-chloro-N-(4,5-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2363320.png)

![(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3-nitrophenyl)methanone](/img/structure/B2363322.png)